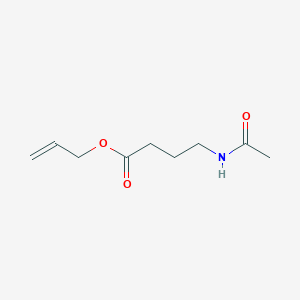
Prop-2-enyl 4-acetamidobutanoate
Description
Prop-2-enyl 4-acetamidobutanoate is an ester derivative of 4-acetamidobutanoate, a metabolite implicated in arginine and proline metabolism pathways. The compound features a prop-2-enyl (allyl) group esterified to the carboxylate moiety of 4-acetamidobutanoate. For instance, 4-acetamidobutanoate itself is a precursor to γ-aminobutyric acid (GABA), a critical neurotransmitter, and its accumulation has been observed in Alzheimer’s disease (AD) models due to reduced deacetylase activity . The prop-2-enyl group may influence bioavailability or metabolic stability, as seen in related compounds like 4-(prop-2-enyl)-phenyl esters .
Properties
CAS No. |
132237-21-9 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
prop-2-enyl 4-acetamidobutanoate |
InChI |
InChI=1S/C9H15NO3/c1-3-7-13-9(12)5-4-6-10-8(2)11/h3H,1,4-7H2,2H3,(H,10,11) |
InChI Key |
XREGFLSXFCZCAG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC(=O)OCC=C |
Canonical SMILES |
CC(=O)NCCCC(=O)OCC=C |
Synonyms |
Butanoic acid, 4-(acetylamino)-, 2-propenyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- Prop-1-enyl 4-Acetamidobutanoate: This positional isomer differs in the position of the double bond (prop-1-enyl vs. prop-2-enyl). Discrimination between such isomers is achieved via CID mass spectrometry and comparisons with plant-derived analogs (e.g., onion and garlic extracts, which predominantly contain prop-1-enyl or prop-2-enyl conjugates) .
- 4-(Prop-2-enyl)-phenyl-3'-methylbutyrate: A structurally related phenyl ester, differing in the ester substituent (3'-methylbutyrate vs. 4-acetamidobutanoate). This compound, isolated from P. isaurica, highlights how ester group variations impact physicochemical properties and biological activity .
Functional Group Analogs
- 4-Acetamidobutanoate (Free Acid): The parent compound lacks the prop-2-enyl ester. It participates in GABA synthesis and has been linked to asthma risk in Mendelian randomization studies . Esterification may alter its metabolic fate or tissue distribution.
- N4-Acetylaminobutanal: A precursor to 4-acetamidobutanoate in the arginine/proline pathway. Unlike the esterified form, this aldehyde is transient and requires NAD+-dependent oxidation for conversion .
Ester Derivatives with Variable Chains
- 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives: These compounds share ester functionality but feature a piperidinyl core instead of a butanoate backbone. Variations in alkyl chain length (e.g., methyl to nonanoate esters) demonstrate how chain length modulates lipophilicity and bioactivity .
Metabolic and Functional Comparisons
Metabolic Pathways
- Prop-2-enyl 4-Acetamidobutanoate: Likely hydrolyzed to release 4-acetamidobutanoate and prop-2-enol. This hydrolysis could influence GABA levels, analogous to how AD models show precursor accumulation due to enzyme deficiencies .
- 4-(Prop-2-enyl)-phenyl Angelate : Unlike the 3'-methylbutyrate variant, angelate esters exhibit distinct fragmentation patterns in mass spectrometry, suggesting differential stability or reactivity .
Data Table: Key Properties of this compound and Analogs
*MB: Methylbutyrate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


